Theanderose - 21291-36-1

Theanderose

Catalog Number: EVT-1563864
CAS Number: 21291-36-1
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Theanderose, also known as isomaltosucrose, is a naturally occurring trisaccharide. [, ] It is classified as a non-reducing sugar due to the absence of a free anomeric carbon. [, ] Theanderose plays a significant role in scientific research as a:

  • Marker for cane sugar: It is found in all cane sugar products but not in beet sugar, making it a reliable indicator for differentiating the two. [, ]
  • Prebiotic: Theanderose selectively promotes the growth of beneficial bacteria like Bifidobacterium in the human gut. [, ]
  • Model compound: Its unique structure and properties make it valuable in studying carbohydrate chemistry and enzymology. [, , ]
Future Directions
  • Novel synthesis methods: Exploring efficient and cost-effective methods for theanderose synthesis, such as using immobilized enzymes or microbial fermentation, could facilitate its wider application. []
  • Structure-function relationships: Investigating the relationship between theanderose's structure and its biological activities, such as its prebiotic properties and its role in plant cold tolerance, could offer valuable insights. [, , ]
  • Applications in food technology: Research into theanderose's potential as a functional food ingredient, such as a prebiotic sweetener or texture modifier, could lead to novel food products with added health benefits. []

Sucrose

Relevance: Sucrose is a key substrate for the enzymatic synthesis of theanderose. Enzymes like levansucrase from Bacillus subtilis CECT 39 can catalyze the transfructosylation reaction, transferring a fructose molecule from sucrose to isomaltose, resulting in the production of theanderose []. This process highlights the structural relationship between sucrose and theanderose, with sucrose acting as the fructose donor for theanderose formation.

Isomaltose

Relevance: Isomaltose is the acceptor molecule in the transfructosylation reaction catalyzed by enzymes like levansucrase, where a fructose molecule from sucrose is transferred to isomaltose, forming theanderose []. The structural difference between isomaltose (a disaccharide) and theanderose (a trisaccharide) lies in the addition of a fructose molecule to the former.

Raffinose

Relevance: While both raffinose and theanderose are trisaccharides, theanderose serves as a more reliable marker for distinguishing cane sugar from beet sugar []. The presence of theanderose in cane sugar products and its absence in beet sugar, as opposed to raffinose, which is present in both, make theanderose a more specific indicator of cane sugar origin [].

Neokestose

Relevance: Similar to theanderose, neokestose is found in higher concentrations in cane sugar products compared to beet sugar []. These oligosaccharides, including theanderose, can be used as indicators of the origin of sugar products.

Melezitose

Relevance: Melezitose, along with theanderose, is a significant oligosaccharide found in honeydew honey, particularly from coniferous sources []. The presence of these oligosaccharides can help differentiate honeydew honeys from blossom honeys and provide insights into their botanical origins [].

Erlose

Relevance: Erlose is another trisaccharide produced through transglucosylation reactions, often catalyzed by enzymes like α-glucosidases []. Its structural similarity to theanderose, which is also a trisaccharide composed of glucose and fructose, but with a different glycosidic linkage, highlights the diversity of oligosaccharides that can be produced through enzymatic modifications of sugars.

Maltulose

Relevance: Maltulose and theanderose can be produced through transglycosylation reactions catalyzed by certain α-glucosidases []. Their production often depends on the specific enzyme and substrate used in the reaction.

Trehalulose

Relevance: Like theanderose, trehalulose is a non-reducing sugar produced through enzymatic reactions []. Its production, often alongside theanderose, highlights the role of specific microbial enzymes in generating diverse sugar profiles in natural products like honey.

Esculose (3G-α-d-Glucosyl-sucrose)

Relevance: Both esculose and theanderose are trisaccharides derived from sucrose through transglucosylation reactions []. The subtle difference in the glycosidic linkage between the glucose units in these two molecules demonstrates the regioselectivity of enzymes involved in their synthesis.

Source

Isomaltosylfructoside is typically sourced from plant materials, particularly through the enzymatic hydrolysis of sucrose. The enzymes involved in its synthesis are often derived from microorganisms such as bacteria and fungi, which facilitate the formation of this oligosaccharide by transferring fructose units to glucose molecules.

Classification

Chemically, isomaltosylfructoside belongs to the group of oligosaccharides, specifically classified as a fructooligosaccharide. It is characterized by a unique structure that includes both glucose and fructose units, making it distinct from other oligosaccharides.

Synthesis Analysis

Methods

The synthesis of isomaltosylfructoside can be achieved through various enzymatic methods. The primary approach involves the use of sucrose and specific glycosyltransferases that catalyze the transfer of fructose from sucrose to glucose, resulting in the formation of isomaltosylfructoside.

Technical Details

The enzymatic synthesis typically occurs under controlled conditions, including temperature and pH, to optimize enzyme activity. The reaction can be performed in batch or continuous processes, with purification steps following synthesis to isolate the desired oligosaccharide from unreacted substrates and by-products.

Molecular Structure Analysis

Structure

Isomaltosylfructoside consists of one glucose unit linked to one or more fructose units. Its molecular formula can be represented as C12H22O11C_{12}H_{22}O_{11}, indicating a complex structure that contributes to its functional properties.

Data

The molecular weight of isomaltosylfructoside is approximately 342.3 g/mol. Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy has confirmed its unique linkage patterns between glucose and fructose units.

Chemical Reactions Analysis

Reactions

Isomaltosylfructoside participates in various chemical reactions typical of oligosaccharides. It can undergo hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides. Additionally, it can react with other carbohydrates to form new glycosidic bonds under specific conditions.

Technical Details

The stability of isomaltosylfructoside under different pH levels and temperatures has been studied extensively. It demonstrates resilience against acid hydrolysis compared to other sugars, which makes it suitable for use in food products that require longer shelf life.

Mechanism of Action

Process

Isomaltosylfructoside acts primarily as a prebiotic in the human gut. Upon ingestion, it is not digested in the upper gastrointestinal tract but reaches the colon intact, where it serves as a substrate for beneficial gut microbiota.

Data

Research indicates that consumption of isomaltosylfructoside can lead to increased populations of beneficial bacteria such as Bifidobacteria and Lactobacilli. This modulation of gut microbiota contributes to improved digestive health and may enhance immune function.

Physical and Chemical Properties Analysis

Physical Properties

Isomaltosylfructoside appears as a white crystalline powder with a sweet taste. It is soluble in water but insoluble in organic solvents, making it suitable for various applications in food formulations.

Chemical Properties

  • Molecular Weight: 342.3 g/mol
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under acidic conditions; resistant to hydrolysis at moderate temperatures.

Relevant analyses have shown that isomaltosylfructoside maintains its structural integrity during processing, which is advantageous for its application in food products.

Applications

Scientific Uses

Isomaltosylfructoside has several applications in food science and nutrition:

  • Prebiotic Ingredient: Used in functional foods to promote gut health.
  • Sugar Substitute: Employed as a low-calorie sweetener due to its sweetness profile and low digestibility.
  • Food Preservation: Its stability under heat and acidic conditions makes it suitable for use in processed foods.

Research continues to explore additional health benefits associated with isomaltosylfructoside, including potential roles in weight management and metabolic health.

Properties

CAS Number

21291-36-1

Product Name

Isomaltosylfructoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1

InChI Key

UWESPNLLJKPBBH-JJNZJHQXSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Synonyms

alpha-isomaltosyl beta-D-fructoside
isomaltosylfructoside

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O

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